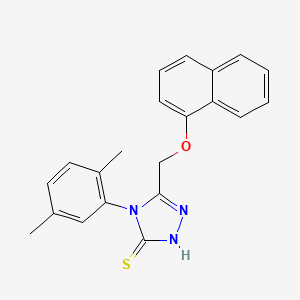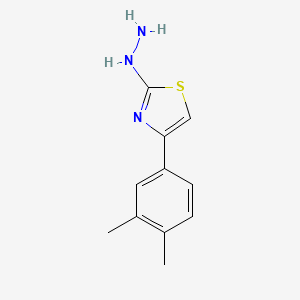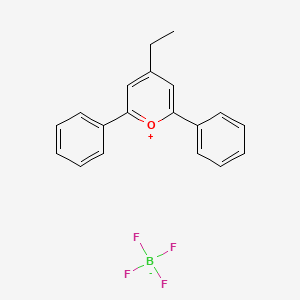
4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C19H17BF4O. It is a member of the pyrylium family, known for its unique photophysical and photochemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of acetophenone derivatives with ethyl orthoformate and boron trifluoride etherate. The reaction is carried out under acidic conditions, often using a solvent like dichloromethane. The process can be summarized as follows:
- Mix acetophenone derivatives with ethyl orthoformate.
- Add boron trifluoride etherate dropwise to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in photoredox catalysis.
Reduction: It can be reduced to form different pyrylium derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the pyrylium ring.
Common Reagents and Conditions:
Oxidation: Common reagents include light sources for photoredox reactions and electron donors.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed.
Major Products:
Oxidation: Formation of carbonyl ylides from benzylic epoxides.
Reduction: Formation of reduced pyrylium derivatives.
Substitution: Formation of substituted pyrylium compounds.
Scientific Research Applications
4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is utilized in various scientific fields:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Medicine: Investigated for its potential in photodynamic therapy.
Industry: Used in the development of photochemical sensors and materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in photoredox reactions. Upon exposure to light, it can undergo electronic excitation, leading to the formation of reactive intermediates. These intermediates can then engage in various chemical transformations, such as oxidation or reduction. The molecular targets and pathways involved include electron transfer processes and interactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
- 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4-Diphenylpyrylium tetrafluoroborate
Comparison: 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is unique due to its ethyl substituent, which can influence its photophysical properties and reactivity. Compared to 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate, it may exhibit different oxidation potentials and catalytic efficiencies .
Properties
CAS No. |
56179-53-4 |
|---|---|
Molecular Formula |
C19H17BF4O |
Molecular Weight |
348.1 g/mol |
IUPAC Name |
4-ethyl-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C19H17O.BF4/c1-2-15-13-18(16-9-5-3-6-10-16)20-19(14-15)17-11-7-4-8-12-17;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1 |
InChI Key |
KATQOVAASUKZCL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC(=[O+]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



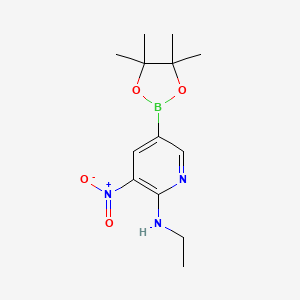

![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
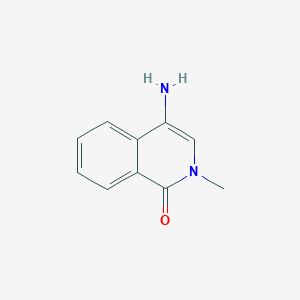
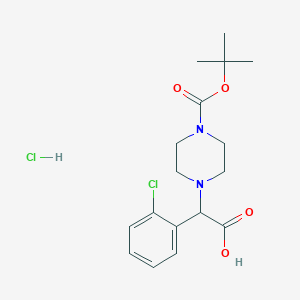
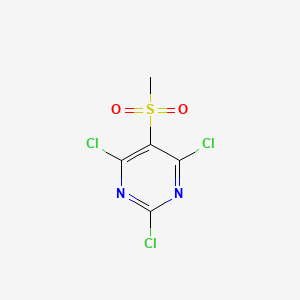
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
